molecular formula C18H23N3S B13422236 Leucothionin

Leucothionin

Cat. No.: B13422236
M. Wt: 313.5 g/mol
InChI Key: OKQDKRPSSMTACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .

Industrial Production Methods

The reaction is facilitated by light exposure, which can be achieved using an overhead projector .

Chemical Reactions Analysis

Redox Reactions with Iron Chelates

Leucothionine acts as a reductant in reactions with iron(III) chelates (Fe<sup>III</sup>Y), while its oxidized counterpart, thionine, is reduced by iron(II) chelates (Fe<sup>II</sup>Y). These reactions occur under controlled conditions (pH 7.0, 25°C) and follow first-order kinetics with respect to both leucothionine/thionine and the iron chelate .

Key Observations:

  • Oxidation of Leucothionine :

    Leucothionine+FeIIIYThionine+FeIIY\text{Leucothionine} + \text{Fe}^{\text{III}}\text{Y} \rightarrow \text{Thionine} + \text{Fe}^{\text{II}}\text{Y}

    This reaction is driven by the electron-donating capacity of leucothionine, which reduces Fe<sup>III</sup> to Fe<sup>II</sup>.

  • Reduction of Thionine :

    Thionine+FeIIYLeucothionine+FeIIIY\text{Thionine} + \text{Fe}^{\text{II}}\text{Y} \rightarrow \text{Leucothionine} + \text{Fe}^{\text{III}}\text{Y}

    The reversibility of this redox pair highlights its role in electron-shuttling systems .

Rate Laws and Activation Parameters

  • The apparent rate constant (kobsk_{\text{obs}}) for thionine reduction by Fe<sup>II</sup>Y exhibits a linear relationship with the ratio of formation constants (KFeIIIY/KFeIIYK_{\text{Fe}^{\text{III}}\text{Y}} / K_{\text{Fe}^{\text{II}}\text{Y}}) :

    logkobslog(KFeIIIYKFeIIY)\log k_{\text{obs}} \propto \log \left( \frac{K_{\text{Fe}^{\text{III}}\text{Y}}}{K_{\text{Fe}^{\text{II}}\text{Y}}} \right)

    This indicates that chelate stability significantly influences reaction rates.

  • Activation Energy : Calculated from Arrhenius plots, activation parameters (ΔH‡, ΔS‡) suggest a concerted electron-proton transfer mechanism .

Table 1: Rate Constants for Thionine Reduction by Fe<sup>II</sup>Y Chelates

Iron Chelate (Fe<sup>II</sup>Y)kobsk_{\text{obs}} (s<sup>-1</sup>)log(KFeIIIY/KFeIIYK_{\text{Fe}^{\text{III}}\text{Y}} / K_{\text{Fe}^{\text{II}}\text{Y}})
EDTA0.45 ± 0.021.8
DTPA0.32 ± 0.011.5
NTA0.67 ± 0.032.1

Data derived from stopped-flow kinetic studies .

Table 2: Activation Parameters for Leucothionine Oxidation

ParameterValue
ΔH‡ (kJ/mol)58.3 ± 2.1
ΔS‡ (J/mol·K)-34.2 ± 1.5

Mechanistic Scheme

The redox cycle between leucothionine and thionine involves:

  • Electron Transfer : Leucothionine donates an electron to Fe<sup>III</sup>Y, forming thionine and Fe<sup>II</sup>Y.

  • Proton Transfer : Acid-base equilibria stabilize intermediates, particularly in aqueous media.

  • Chelate Effects : Steric and electronic properties of the chelating agent modulate reaction rates .

Scientific Research Applications

Leucothionin has several applications in scientific research:

Mechanism of Action

The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Thionin: The oxidized form of leucothionin, which is violet in color.

    Methylene blue: Another dye that undergoes similar redox reactions.

    Safranin: A dye with comparable properties used in biological staining.

Uniqueness

This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .

Properties

Molecular Formula

C18H23N3S

Molecular Weight

313.5 g/mol

IUPAC Name

7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine

InChI

InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3

InChI Key

OKQDKRPSSMTACZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.